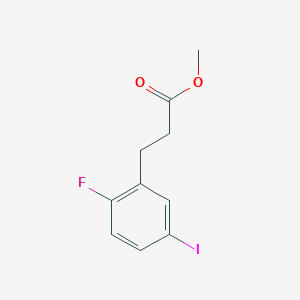
Methyl 2-fluoro-5-iodophenylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-fluoro-5-iodophenylpropionate is an organic compound with the molecular formula C10H10FIO2 It is a derivative of phenylpropionate, featuring both fluorine and iodine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-5-iodophenylpropionate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct iodination of methyl 2-fluoro-phenylpropionate using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-5-iodophenylpropionate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to yield alcohols. Typical oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl or vinyl partners.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Sodium borohydride in ethanol at room temperature.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate in organic solvents such as toluene or dimethyl
Properties
Molecular Formula |
C10H10FIO2 |
|---|---|
Molecular Weight |
308.09 g/mol |
IUPAC Name |
methyl 3-(2-fluoro-5-iodophenyl)propanoate |
InChI |
InChI=1S/C10H10FIO2/c1-14-10(13)5-2-7-6-8(12)3-4-9(7)11/h3-4,6H,2,5H2,1H3 |
InChI Key |
HYTGKLNFMBKXIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=C(C=CC(=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4-diamine](/img/structure/B12818450.png)
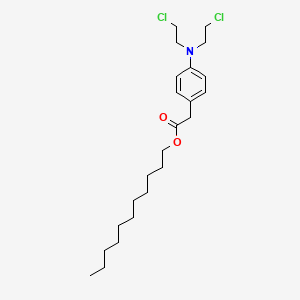
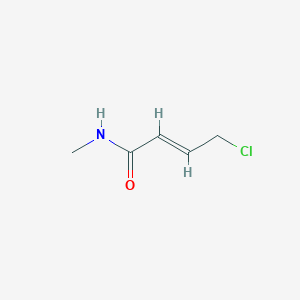
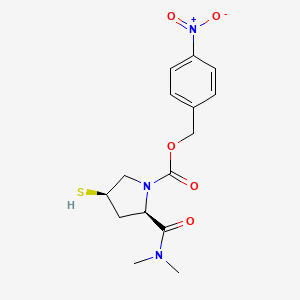
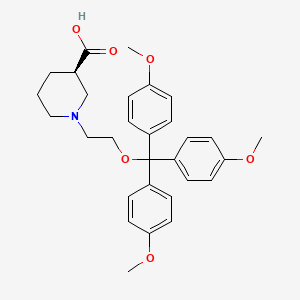
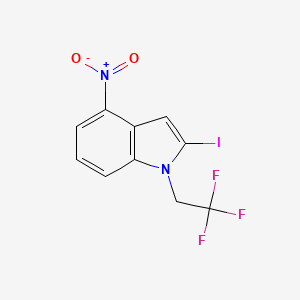
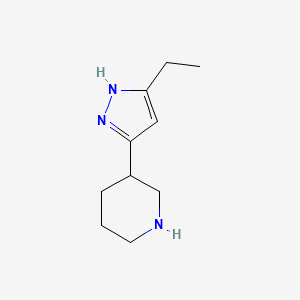
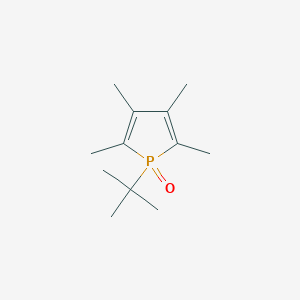
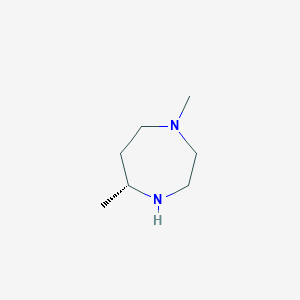
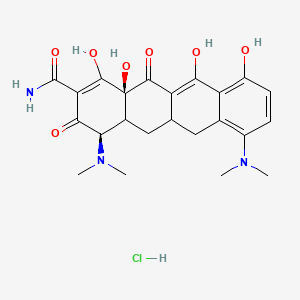
![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)
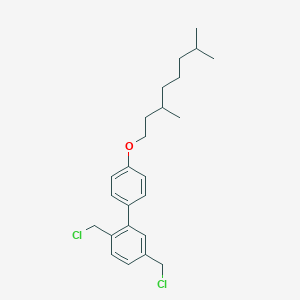
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)
